N-[4-(2-aminoethoxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
GMAAGXQXYFWZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[4-(2-aminoethoxy)phenyl]acetamide and related phenylacetamide derivatives:
Table 1: Structural and Pharmacological Comparison of Selected Phenylacetamide Derivatives
Key Analysis:
This could improve bioavailability . Sulfonamide and Piperazinyl Groups: Compounds like ’s Compound 35 (4-methylpiperazinyl sulfonyl substituent) demonstrate how electron-withdrawing groups can enhance analgesic efficacy by modulating receptor interactions .
The amino group may further influence pharmacokinetics, such as prolonged half-life or altered metabolism . Antimicrobial Activity: Chlorinated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) exhibit antimicrobial effects, highlighting the role of halogenation in bioactivity. The aminoethoxy group’s basicity could similarly enhance interactions with microbial targets .
Metabolic and Safety Considerations: The primary amine in this compound may serve as a site for glucuronidation or oxidation, affecting metabolic stability. In contrast, methoxy or benzyloxy groups are typically metabolized via demethylation or hydroxylation, respectively .
Preparation Methods
Reaction Scheme
The overall reaction can be summarized as follows:
$$
\text{4-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{this compound}
$$
After the formation of the amide, treatment with hydrochloric acid yields the hydrochloride salt form of the compound.
Detailed Preparation Steps
-
- React 4-hydroxyphenylacetamide with 2-aminoethanol in the presence of a coupling agent (e.g., EDC or DCC) to introduce the aminoethoxy group.
-
- Treat the intermediate with acetic anhydride or acetyl chloride in a solvent such as dichloromethane at low temperatures (0–5°C) to prevent over-acetylation.
-
- Add hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound involves optimized reaction conditions to enhance yield and purity. Key strategies include:
- Utilization of high-purity reagents.
- Advanced purification techniques such as recrystallization and chromatography.
- Monitoring reaction progress using techniques like HPLC or FTIR.
Optimization of reaction conditions can significantly improve yields. Some strategies include:
- Adjusting stoichiometry (e.g., using a 1:1.2 molar ratio of amine to acetic anhydride).
- Modifying solvent polarity to enhance solubility.
- Reducing reaction time to minimize side reactions.
These adjustments can elevate yields from approximately 60% to over 85%.
| Method | Yield (%) | Key Reagents | Notes |
|---|---|---|---|
| Acetic Anhydride Method | ~80 | Acetic anhydride, HCl | Commonly used in laboratory synthesis |
| Acetyl Chloride Method | ~85 | Acetyl chloride, EDC/DCC | Higher yield with careful temperature control |
| Alternative Methods (e.g., via azides) | Variable | Triphenylphosphine, THF | More complex but can offer different derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(2-aminoethoxy)phenyl]acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or aniline derivatives. For example, a substitution reaction using 4-aminophenol with 2-bromoethylamine under alkaline conditions can yield the 2-aminoethoxy substituent, followed by acetylation with acetic anhydride. Key factors include temperature control (e.g., 60–80°C for substitution), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization to achieve >90% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the acetamide group (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and the 2-aminoethoxy chain (δ ~3.5–4.0 ppm for OCH, δ ~1.8 ppm for NH).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 224.1056 for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .
Q. What are the primary metabolic pathways and cytochrome P450 enzymes involved in the biotransformation of this compound?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify phase I metabolism. Incubate the compound with NADPH and monitor metabolites via LC-MS. CYP3A4 and CYP2D6 are likely involved in oxidative deamination or O-dealkylation of the 2-aminoethoxy group. Phase II metabolism may involve glucuronidation of the acetamide moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -SONH) at the phenyl ring to enhance binding to pain receptors, as seen in analogs like N-(4-sulfamoylphenyl)acetamide .
- In Vitro Assays : Test analogs in COX-2 inhibition or TRPV1 receptor binding assays to correlate structural changes with anti-nociceptive activity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like cyclooxygenase isoforms .
Q. What strategies address discrepancies in reported biological activities of this compound analogs across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell lines (e.g., RAW264.7 for inflammation studies) and animal models (e.g., carrageenan-induced paw edema in rats).
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers. For instance, conflicting analgesic results may stem from variations in dosing regimens (10–50 mg/kg) or measurement endpoints (mechanical vs. thermal hyperalgesia) .
Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Compare with computational predictions via Hansen solubility parameters.
- Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The 2-aminoethoxy group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .
Q. What in silico approaches predict the binding affinity and selectivity of this compound towards target proteins?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into COX-2 or serotonin receptors. Prioritize poses with hydrogen bonds to Ser530 (COX-2) or hydrophobic interactions with TRPV1 channels.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
